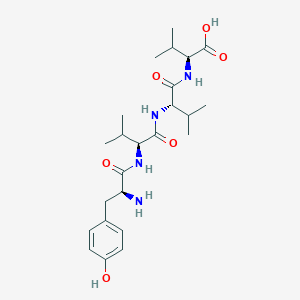

L-Tyrosyl-L-valyl-L-valyl-L-valine

Description

Structure

3D Structure

Properties

CAS No. |

915224-26-9 |

|---|---|

Molecular Formula |

C24H38N4O6 |

Molecular Weight |

478.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C24H38N4O6/c1-12(2)18(26-21(30)17(25)11-15-7-9-16(29)10-8-15)22(31)27-19(13(3)4)23(32)28-20(14(5)6)24(33)34/h7-10,12-14,17-20,29H,11,25H2,1-6H3,(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t17-,18-,19-,20-/m0/s1 |

InChI Key |

DZHASLPSXXRWBK-MUGJNUQGSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Tyrosyl L Valyl L Valyl L Valine and Analogous Oligopeptides

Solid-Phase Peptide Synthesis (SPPS) Strategies for L-Tyrosyl-L-valyl-L-valyl-L-valine

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, offering a streamlined process where the peptide chain is incrementally built on a solid resin support. researchgate.net This approach simplifies the purification process as excess reagents and by-products are washed away at each step.

Fmoc-Based SPPS Protocols and Enhancements for Tetrapeptide Elaboration

The 9-fluorenylmethoxycarbonyl (Fmoc) based strategy is a widely adopted method in SPPS due to its mild deprotection conditions. nih.gov The synthesis of this compound begins with the attachment of the C-terminal amino acid, L-valine, to a solid support. The Fmoc protecting group on the α-amino group is then removed using a weak base, typically piperidine (B6355638) in dimethylformamide (DMF). researchgate.net The subsequent protected amino acids, Fmoc-L-valine, Fmoc-L-valine, and finally Fmoc-L-tyrosine, are sequentially coupled to the growing peptide chain.

Recent enhancements in Fmoc-based protocols focus on improving coupling efficiency and minimizing side reactions. The quality of Fmoc-protected amino acid building blocks has significantly improved, with most now available at over 99% purity. nih.gov This high purity is crucial for the successful synthesis of the target tetrapeptide.

Table 1: Standard Fmoc-SPPS Cycle for this compound

| Step | Reagent/Solvent | Purpose |

| 1. Swelling | Dimethylformamide (DMF) or Dichloromethane (DCM) | Prepares the resin for synthesis by swelling the polymer matrix. |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminal amino acid. |

| 3. Washing | DMF, Methanol (MeOH), DCM | Removes excess piperidine and by-products. |

| 4. Coupling | Fmoc-amino acid, Coupling reagent, Base in DMF | Forms the peptide bond with the next amino acid in the sequence. |

| 5. Washing | DMF | Removes excess reagents and unreacted amino acids. |

| 6. Repeat | Repeat steps 2-5 for each amino acid | Elongates the peptide chain. |

| 7. Final Deprotection & Cleavage | Cleavage Cocktail (e.g., TFA/TIS/H2O) | Removes side-chain protecting groups and cleaves the peptide from the resin. |

Orthogonal Protecting Group Chemistries in Tyrosine- and Valine-Rich Sequences

The success of SPPS relies heavily on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. nih.gov In the synthesis of this compound, the most common strategy is the Fmoc/tBu approach. researchgate.netresearchgate.net The α-amino groups are temporarily protected by the base-labile Fmoc group, while the side chains of the amino acids are protected by acid-labile groups.

For L-tyrosine, the phenolic hydroxyl group is typically protected with a tert-butyl (tBu) group. L-valine, being a non-functionalized amino acid in terms of its side chain, does not require side-chain protection. This orthogonality ensures that the side-chain protecting group of tyrosine remains intact during the repetitive removal of the Fmoc group and is only cleaved at the final step of the synthesis. nih.gov The use of such compatible protecting groups is fundamental to preventing unwanted side reactions and ensuring the integrity of the final peptide. researchgate.netnih.gov

Optimization of Coupling Reagents and Reaction Conditions for this compound Assembly

The formation of the peptide bond (coupling) is a critical step in SPPS. The choice of coupling reagent is crucial for achieving high yields and minimizing racemization, especially when dealing with sterically hindered amino acids like valine. bachem.com

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions. More advanced reagents are based on phosphonium (B103445) salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®), and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). bachem.com

For sequences containing multiple valine residues, which can present steric challenges, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may be employed to ensure efficient and complete coupling. bachem.com The optimization of reaction conditions, such as temperature and pre-activation times, is also vital to prevent side reactions like racemization, particularly at the histidine residue, though not present in this specific tetrapeptide. nih.gov

Table 2: Comparison of Common Coupling Reagents for SPPS

| Coupling Reagent | Class | Advantages | Disadvantages |

| HBTU/TBTU | Aminium/Uronium Salt | Well-suited for standard couplings. bachem.com | Contain potentially explosive HOBt. bachem.com |

| PyBOP® | Phosphonium Salt | Fast coupling rates. bachem.com | Contains potentially explosive HOBt. bachem.com |

| HATU/HCTU | Aminium/Uronium Salt | Highly reactive, good for hindered couplings. nih.govbachem.com | Based on the potentially explosive HOAt. bachem.com |

| COMU/PyOxim | Aminium/Uronium Salt | High reactivity, improved safety profile (Oxyma-based). bachem.com | Can produce hard-to-remove side products in solution phase. bachem.com |

Selective Cleavage and Deprotection Techniques for Target Tetrapeptide Production

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. researchgate.net For the Fmoc/tBu strategy used for this compound, this is accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). researchgate.netnih.gov

A "cleavage cocktail" is typically used, which consists of TFA along with scavengers to protect sensitive residues from reactive cations generated during the deprotection process. For a peptide containing tyrosine, common scavengers include water and triisopropylsilane (B1312306) (TIS) to prevent the re-attachment of the tBu group to the tyrosine side chain. A typical cleavage cocktail might be TFA/TIS/H2O (95:2.5:2.5). The peptide is then precipitated from the cleavage mixture using cold diethyl ether, washed, and lyophilized to obtain the crude product, which can be further purified by chromatography.

Solution-Phase and Hybrid Synthesis Approaches for this compound

While SPPS is dominant, solution-phase synthesis still holds relevance, particularly for large-scale production or for specific complex peptide targets.

Segment Condensation Methodologies for Complex Peptide Construction

In a segment condensation approach, smaller peptide fragments are synthesized independently, either by solid-phase or solution-phase methods, and then coupled together in solution to form the final, larger peptide. For this compound, one could envision synthesizing two dipeptides, for example, L-Tyrosyl-L-valine and L-valyl-L-valine, and then coupling these two segments.

This strategy can be advantageous for long or difficult sequences by breaking down the synthesis into more manageable parts. However, the coupling of peptide fragments is often more challenging than single amino acid couplings and carries a higher risk of racemization at the C-terminal amino acid of the activating segment. Careful selection of coupling reagents and reaction conditions is paramount to the success of this methodology.

Native and Non-Native Chemical Ligation Techniques for Oligopeptide Segments

Chemical ligation techniques are powerful tools for the synthesis of large peptides and proteins by joining smaller, unprotected peptide segments. scispace.com This approach overcomes the size limitations of traditional solid-phase peptide synthesis (SPPS), which is typically efficient for peptides up to about 50 amino acids. nih.gov

Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone of modern peptide synthesis, enabling the formation of a native peptide bond between two unprotected peptide fragments. taylorandfrancis.com The classic NCL reaction involves the chemoselective reaction of a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. wikipedia.orgnih.gov The process proceeds in two steps: a reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl shift, resulting in the formation of a stable amide bond at the ligation site. scispace.comwikipedia.org

A key feature of NCL is its high regioselectivity, which is driven by the reversibility of the initial thiol-thioester exchange. wikipedia.org This allows for the precise joining of peptide segments even in the presence of internal cysteine residues. While the requirement for a cysteine residue at the ligation junction was a limitation, methods have been developed to overcome this. For instance, the cysteine residue can be desulfurized to an alanine (B10760859) residue post-ligation, expanding the range of accessible sequences. wikipedia.org

Non-Native Chemical Ligation

Before the advent of NCL, ligation techniques often resulted in the formation of non-native bonds at the ligation site. nih.gov These methods utilized various functional groups to connect peptide fragments, such as the formation of a thioester bond from a thioacid and a bromoacetyl group, or an oxime bond from an (aminooxy)acetyl group and a ketone. nih.gov

To broaden the applicability of NCL beyond cysteine-containing peptides, auxiliary-mediated ligation strategies have been developed. These approaches involve the use of a temporary thiol-containing auxiliary attached to the N-terminus of a peptide. This auxiliary facilitates the ligation reaction in a manner similar to an N-terminal cysteine and can be removed after the peptide bond is formed. nih.gov Various auxiliaries have been designed, including those that can be cleaved under specific conditions, such as with trifluoroacetic acid (TFA) or zinc. nih.gov

Templated ligation strategies represent another advancement, where a template molecule brings the reactive peptide fragments into close proximity, thereby increasing the effective concentration and promoting the ligation reaction. nih.gov These templates can be proteins or nucleic acids and can be designed to be either part of the final product or removed after ligation ("traceless"). nih.gov

Chemoenzymatic Synthesis Routes for Valine and Tyrosine-Containing Peptides

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach is particularly advantageous for the synthesis of peptides containing sensitive or complex amino acid residues like valine and tyrosine.

Application of L-Amino Acid Esterases and Ligases in Peptide Bond Formation

Enzymes such as proteases, which normally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific, kinetically controlled conditions. nih.gov This process, often referred to as reverse proteolysis or enzymatic peptide synthesis, offers high stereoselectivity and avoids the need for extensive side-chain protection. nih.govnih.gov

L-amino acid esterases and certain ligases are employed to facilitate the formation of peptide bonds. For instance, proteases like papain and α-chymotrypsin have been used to polymerize amino acid esters to form polypeptides. nih.gov Papain has been utilized in the synthesis of polypeptides containing proline and valine by polymerizing di- and tri-peptide ethyl esters. rsc.org Similarly, α-chymotrypsin has been shown to catalyze the synthesis of poly-L-cysteine in a frozen aqueous solution with high yield. nih.gov

Peptide ligases, both naturally occurring and engineered, are powerful tools for site-specific peptide bond formation. nih.gov Asparaginyl ligases, for example, catalyze the formation of Asx-Xaa bonds and have been engineered to improve their ligation efficiency. ntu.edu.sg Some enzymes, like DltA, which is homologous to the adenylation domain of nonribosomal peptide synthetases (NRPSs), can synthesize oligopeptides through a novel mechanism involving the formation of an S-acyl-L-cysteine intermediate followed by a chemical S→N acyl transfer. nih.gov

A novel chemoenzymatic strategy for ligating peptides containing an N-terminal tyrosine involves the use of tyrosinase. This enzyme converts the tyrosine residue to L-3,4-dihydroxyphenylalanine (L-DOPA), which then undergoes a Pictet-Spengler reaction with an aldehyde-tagged peptide to form a new carbon-carbon bond, effectively ligating the two fragments. rsc.orgnih.gov

Regioselectivity and Stereoselectivity in Enzymatic Peptide Synthesis

A significant advantage of enzymatic peptide synthesis is the high degree of regioselectivity and stereoselectivity imparted by the enzyme catalyst. mdpi.com Enzymes can distinguish between similar functional groups within a molecule, leading to the formation of a specific constitutional isomer (regioselectivity), and can selectively produce one stereoisomer over others (stereoselectivity). youtube.com

Regioselectivity in enzymatic reactions is often influenced by the enzyme's active site architecture, which precisely orients the substrate for reaction at a specific position. For example, protease-catalyzed polymerization of amino acid esters can be regioselective, and fungal peroxygenases have demonstrated strict regioselectivity in the epoxidation of fatty acids. nih.govnih.gov

Stereoselectivity is a hallmark of enzymatic catalysis, ensuring the formation of peptides with the correct chirality, which is crucial for their biological activity. Enzymatic methods typically proceed with high enantioselectivity, avoiding the racemization that can be a side reaction in chemical peptide synthesis. nih.gov For instance, α-chymotrypsin has been used for the stereoselective synthesis of pyridylalanine derivatives. researchgate.net The stereochemistry of the substrate can determine the stereochemistry of the product in what is known as a stereospecific reaction. youtube.com

The ability to control both regio- and stereoselectivity makes chemoenzymatic approaches highly valuable for the synthesis of complex peptides like this compound, ensuring the production of a single, well-defined product.

Conformational Landscape and Structural Elucidation of L Tyrosyl L Valyl L Valyl L Valine

Spectroscopic Probing of L-Tyrosyl-L-valyl-L-valyl-L-valine Conformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side Chain Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to obtain detailed information about the conformation of the peptide backbone and the orientation of the amino acid side chains.

For this compound, 1D and 2D NMR experiments would be employed to assign the resonances of all protons and carbons. The chemical shifts of the amide protons are particularly sensitive to their involvement in hydrogen bonding, which can provide clues about the presence of stable secondary structures like β-turns. The temperature dependence of amide proton chemical shifts can also be used to assess their solvent accessibility and participation in intramolecular hydrogen bonds.

The bulky isopropyl side chains of the two valine residues and the aromatic ring of tyrosine are expected to have a significant influence on the local conformation. NMR can probe the rotational freedom of these side chains and identify any steric hindrance that may restrict the peptide's flexibility. NOE data can provide distance constraints between protons that are close in space, which are crucial for calculating a three-dimensional structure.

Representative 1H and 13C NMR Chemical Shifts (in ppm) for this compound in a Random Coil Conformation

| Residue | Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|---|

| Tyr | N-H | 8.31 | - |

| Cα | 4.59 | 57.8 | |

| Cβ | 3.03, 2.94 | 38.9 | |

| Cγ | - | 130.5 | |

| Cδ | 7.05 | 129.8 | |

| Cε | 6.72 | 117.2 | |

| Cζ | - | 157.5 | |

| Val | N-H | 8.25 | - |

| Cα | 4.21 | 62.4 | |

| Cβ | 2.15 | 32.5 | |

| Cγ1 | 0.98 | 20.1 | |

| Cγ2 | 0.95 | 19.8 |

Note: The chemical shifts are typical values for amino acids in a random coil conformation and can vary depending on the local environment and secondary structure.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides and proteins in solution. pnas.org This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide backbone conformation.

For a short peptide like this compound, the CD spectrum would likely indicate a predominantly random coil or a β-turn conformation. A β-turn structure often exhibits a weak positive band around 220 nm and a strong negative band near 200 nm. nih.govacs.org In contrast, a random coil conformation typically shows a strong negative band below 200 nm. The presence of the tyrosine aromatic ring can also contribute to the CD spectrum in the near-UV region (250-300 nm), providing information about its local environment.

Representative Far-UV Circular Dichroism Data for a Tetrapeptide in Different Conformations

| Conformation | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm2·dmol-1) |

|---|---|---|

| β-Turn | ~220 | Positive (weak) |

| ~200 | Negative (strong) | |

| Random Coil | <200 | Negative (strong) |

Advanced Vibrational Spectroscopy (IR, Raman) for Detailed Molecular Geometry

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is particularly sensitive to the peptide backbone conformation and hydrogen bonding. mdpi.com The amide I (primarily C=O stretching) and amide II (C-N stretching and N-H bending) bands are the most informative for secondary structure analysis. aip.orgnih.gov

For this compound, the frequency of the amide I band can distinguish between different types of secondary structures. For instance, β-turns typically show an amide I band in the range of 1630-1640 cm⁻¹, while a random coil conformation would be expected to have a broader band around 1645-1655 cm⁻¹. mdpi.comnih.gov Raman spectroscopy can provide complementary information and is less susceptible to interference from water, making it suitable for aqueous solutions.

Representative Amide I and Amide II Vibrational Frequencies for Different Secondary Structures

| Secondary Structure | Amide I Frequency (cm-1) | Amide II Frequency (cm-1) |

|---|---|---|

| β-Turn | 1630 - 1640 | 1520 - 1550 |

| Random Coil | 1645 - 1655 | 1530 - 1550 |

Crystallographic Analysis of this compound and Related Peptide Crystals

While spectroscopic methods provide valuable information about peptide conformation in solution, X-ray crystallography offers a static, high-resolution picture of the peptide's structure in the solid state. This technique can reveal the precise atomic coordinates, bond lengths, bond angles, and the network of intermolecular interactions that stabilize the crystal lattice.

X-ray Diffraction Studies for Atomic-Resolution Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. To perform this analysis on this compound, a high-quality single crystal of the peptide would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.

The crystal structure would reveal the preferred conformation of the peptide in the solid state, including the torsional angles of the backbone (phi and psi angles) and the side chains. This information is crucial for understanding the intrinsic conformational preferences of the peptide, which can then be compared with the solution-state data from NMR and CD spectroscopy.

Plausible Crystallographic Data for a Tetrapeptide Crystal

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 9.5 |

| b (Å) | 12.0 |

| c (Å) | 25.0 |

| Resolution (Å) | 1.5 |

Note: These are hypothetical values for a tetrapeptide and would need to be determined experimentally.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The crystal packing of peptides is largely governed by a network of hydrogen bonds. In the crystal structure of this compound, both intramolecular and intermolecular hydrogen bonds would be expected. An intramolecular hydrogen bond, such as one stabilizing a β-turn, would be clearly visible.

Intermolecular hydrogen bonds between the amide groups of neighboring peptide molecules are crucial for the formation of the crystal lattice. The hydroxyl group of the tyrosine side chain can also act as both a hydrogen bond donor and acceptor, further contributing to the stability of the crystal structure. The analysis of these hydrogen bonding networks provides insights into the forces that drive peptide self-assembly and crystallization.

Typical Hydrogen Bond Lengths in Peptide Crystals

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) |

|---|---|

| N-H···O=C (Backbone) | 2.8 - 3.2 |

| O-H···O=C (Tyr side chain) | 2.6 - 3.0 |

| N-H···O-H (Tyr side chain) | 2.7 - 3.1 |

Theoretical and Computational Approaches to Conformational Analysis

The conformational landscape of this compound is vast and complex. Theoretical and computational methods are indispensable tools for exploring this landscape, providing insights into the peptide's structure, stability, and dynamics at an atomic level. These approaches range from classical molecular mechanics to quantum mechanical calculations, each offering a different level of theory and computational expense.

Molecular Mechanics (MM) and Force Field Calculations for Energy Minimization

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. The core of MM is the force field, a set of empirical potential energy functions and parameters that describe the interactions between atoms. acs.org Force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are widely used for simulating biomolecules. acs.orgduke.edu

The potential energy function in a typical force field includes terms for bonded interactions (bond stretching, angle bending, and dihedral angle torsion) and non-bonded interactions (van der Waals and electrostatic forces). acs.org Energy minimization is a key application of MM, where algorithms such as steepest descent and conjugate gradient are used to find the lowest energy conformation of a molecule, representing a stable three-dimensional structure. acs.orgacs.org This process is crucial for removing steric clashes and obtaining a realistic starting structure for more complex simulations. For a tetrapeptide like this compound, energy minimization helps identify plausible low-energy conformers by exploring the potential energy surface.

| Interaction Term | Potential Energy Function | Description |

|---|---|---|

| Bond Stretching | E = kb(b - b0)2 | Describes the energy required to stretch or compress a bond from its equilibrium length (b0). |

| Angle Bending | E = kθ(θ - θ0)2 | Represents the energy needed to bend the angle between three bonded atoms from its equilibrium value (θ0). |

| Torsional (Dihedral) | E = Σ Vn/2 [1 + cos(nφ - γ)] | Models the energy barrier to rotation around a chemical bond, crucial for determining peptide backbone conformation. |

| van der Waals | E = (A/r12) - (B/r6) | Accounts for short-range repulsive and long-range attractive forces between non-bonded atoms (Lennard-Jones potential). |

| Electrostatic | E = (qiqj) / (εrij) | Describes the Coulombic interaction between atomic partial charges (qi, qj). |

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Preferred Conformations

For a more accurate description of the electronic structure and energetics, quantum mechanical methods are employed. Ab initio and Density Functional Theory (DFT) are two such approaches. Ab initio methods solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. DFT, on the other hand, calculates the electronic energy based on the electron density, providing a balance between accuracy and computational efficiency that makes it well-suited for studying peptides. nih.gov

DFT calculations can be used to optimize the geometry of this compound, identifying stable conformers and the transition states that connect them. researchgate.net These calculations provide detailed information about the electronic properties, such as the distribution of electron density and the nature of intramolecular interactions, including hydrogen bonds and the potential for π-π stacking involving the tyrosine residue. nih.govacs.org Studies on tyrosine dipeptide analogues have shown that the interplay between backbone and side-chain contributions is crucial in determining the relative stabilities of different conformers. nih.gov

| Method | Theoretical Basis | Strengths | Limitations |

|---|---|---|---|

| Molecular Mechanics (MM) | Classical Mechanics | Computationally efficient; suitable for large systems and long simulations. | Relies on empirical parameters; does not explicitly model electrons. |

| Ab Initio | Quantum Mechanics | High accuracy; does not require empirical parameterization. | Computationally very expensive; limited to small systems. |

| Density Functional Theory (DFT) | Quantum Mechanics (Electron Density) | Good balance of accuracy and computational cost; provides electronic structure information. nih.gov | Choice of functional can affect results; still more expensive than MM. |

Conformational Sampling and Ramachandran Plot Analysis for Valine-Rich Oligopeptides

The conformation of the peptide backbone is primarily defined by two dihedral angles for each amino acid residue: phi (φ) and psi (ψ). proteopedia.orgwikipedia.org A Ramachandran plot is a two-dimensional plot of the φ and ψ angles, which visually represents the sterically allowed and disallowed regions for these angles. proteopedia.orgwikipedia.org For this compound, the presence of three bulky valine residues significantly restricts the accessible conformational space due to steric hindrance from their branched side chains.

Ramachandran plot analysis is a powerful tool for validating and understanding the backbone conformations of this valine-rich peptide. proteopedia.org The plots reveal a strong preference for conformations within the β-sheet region (φ ≈ -130°, ψ ≈ +140°) and, to a lesser extent, the right-handed α-helical region (φ ≈ -57°, ψ ≈ -47°). proteopedia.org Conformations outside of these favored regions are generally energetically unfavorable due to steric clashes between atoms. nih.gov Analysis of dipeptides containing valine has shown that electrostatic destabilization, rather than purely steric hindrance, is a primary cause for the high-energy, "forbidden" regions of the plot. nih.gov

| Secondary Structure | Typical φ Angle (degrees) | Typical ψ Angle (degrees) | Associated Region on Ramachandran Plot |

|---|---|---|---|

| Right-handed α-helix | -57 | -47 | Lower Left Quadrant |

| Parallel β-sheet | -119 | +113 | Upper Left Quadrant |

| Antiparallel β-sheet | -139 | +135 | Upper Left Quadrant |

| Left-handed α-helix | +57 | +47 | Upper Right Quadrant |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Solution

While energy minimization and quantum mechanical calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the peptide's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. biorxiv.orgmdpi.com

For this compound, MD simulations in an explicit water solvent can reveal how the peptide folds, unfolds, and samples different conformational states. biorxiv.org Given its hydrophobic valine residues, these simulations are particularly useful for studying the hydrophobic effect, where the peptide may adopt a more compact conformation in water to minimize the exposure of its nonpolar side chains to the solvent. nih.govnih.gov The simulations can track the formation and breaking of intramolecular hydrogen bonds, the flexibility of the backbone and side chains, and the dynamics of water molecules in the peptide's hydration shell. mdpi.com

Supramolecular Assembly and Self-Organization Principles for this compound

The specific sequence of this compound, with its aromatic tyrosine residue and hydrophobic valine residues, predisposes it to self-assembly into larger, ordered supramolecular structures. This process is driven by a combination of non-covalent interactions.

Investigation of Peptide Self-Assembly into Ordered Nanostructures

Peptides containing tyrosine are known to self-assemble into various nanostructures, such as nanofibers, nanotubes, and hydrogels. chemrxiv.orgnih.govresearchgate.net The driving forces behind this assembly are multifaceted. The hydrophobic valine residues promote aggregation in aqueous environments to minimize contact with water. The tyrosine residue plays a crucial role through π-π stacking interactions between the aromatic rings, which provide directional and stabilizing forces for the assembly. Additionally, hydrogen bonding between the peptide backbones can lead to the formation of β-sheet-like structures that further stabilize the resulting nanostructures. acs.org

The position of the tyrosine residue within the peptide sequence can significantly influence the morphology of the self-assembled nanostructures. chemrxiv.orgacs.org For instance, peptides with a terminal tyrosine may form different structures compared to those with an internal tyrosine. The self-assembly process can be triggered by changes in environmental conditions such as pH, temperature, or ionic strength. The resulting nanostructures, often with diameters on the nanometer scale, have potential applications in biomaterials and nanotechnology. nih.gov

| Driving Force | Description | Contribution from this compound | Potential Resulting Nanostructure |

|---|---|---|---|

| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solution to minimize contact with water molecules. | The three bulky, nonpolar valine side chains are the primary contributors. | Core of nanofibers or aggregates. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic ring of the N-terminal tyrosine residue. researchgate.netresearchgate.net | Stabilization and ordering of stacked peptide units. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amide and carbonyl groups in the peptide backbone can form intermolecular hydrogen bonds. | Formation of β-sheet-like structures that form the basis of nanofibers. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General interactions between all atoms in close proximity. | Overall stabilization of the assembled structure. |

Influence of Stereoisomerism and Amino acid Sequence on Supramolecular Architectures

The precise arrangement of amino acids and their stereochemistry are fundamental determinants in the transition from a single peptide chain to complex, functional supramolecular structures. In the case of this compound, the specific sequence and the uniform L-configuration of its constituent amino acids are expected to dictate a distinct conformational landscape, influencing how individual molecules interact to form larger, ordered assemblies. While specific structural data for this exact tetrapeptide is not extensively available in public literature, the principles governing peptide self-assembly provide a strong framework for understanding its behavior.

The sequence of amino acids in a peptide is the primary determinant of its secondary and tertiary structure, which in turn governs the nature of the resulting supramolecular architectures. Even subtle changes in the amino acid sequence, such as rearranging the order of residues, can lead to vastly different self-assembled nanostructures. This principle highlights the critical role of the specific placement of the tyrosine and valine residues in this compound in defining its intermolecular interactions and subsequent self-assembly pathway.

Stereoisomerism, the spatial arrangement of atoms within molecules, profoundly impacts the three-dimensional structure of peptides and their ability to form organized supramolecular architectures. The use of exclusively L-amino acids, as in the specified tetrapeptide, generally leads to the formation of right-handed α-helices and specific β-sheet conformations. The introduction of a D-amino acid into an L-peptide sequence can disrupt these ordered structures.

The table below illustrates the potential impact of stereoisomerism on the supramolecular structures of a hypothetical tetrapeptide containing Tyrosine and Valine, based on general principles observed in peptide self-assembly.

| Peptide Sequence | Expected Predominant Secondary Structure | Potential Supramolecular Architecture | Key Driving Forces |

| L-Tyr-L-Val-L-Val-L-Val | β-sheet or turn conformations | Fibrils, ribbons, or nanosheets | Intermolecular hydrogen bonding, hydrophobic interactions of Val side chains, π-stacking of Tyr residues. |

| L-Tyr-D-Val-L-Val-L-Val | Disrupted β-sheet or turn | Amorphous aggregates or distinct nanostructures (e.g., nanotubes) | Altered hydrogen bonding network, steric hindrance from D-Val. |

| D-Tyr-D-Val-D-Val-D-Val | Enantiomeric β-sheet or turn (mirror image of all-L) | Enantiomeric fibrils or ribbons | Similar to all-L peptide but with opposite chirality. |

The amino acid sequence itself plays a crucial role in defining the morphology of the resulting supramolecular structures. The interplay between hydrophobic and hydrophilic residues, as well as aromatic interactions, directs the self-assembly process. In this compound, the hydrophobic valine residues likely drive the core packing of the assembly, while the tyrosine residue can participate in aromatic π-stacking interactions, further stabilizing the supramolecular architecture.

Studies on isomeric peptide amphiphiles have demonstrated that a simple swap in the positions of two amino acids can drastically alter the resulting nanostructure, leading to the formation of nanotubes versus nanoribbons, for example. This underscores the high degree of programmability inherent in the amino acid sequence for controlling supramolecular self-assembly.

Investigations into Molecular Interactions and Recognition Mechanisms of L Tyrosyl L Valyl L Valyl L Valine

Peptide-Enzyme Recognition and Specificity

The interaction of L-Tyrosyl-L-valyl-L-valyl-L-valine with enzymes is governed by the precise architecture of the enzyme's active site and the physicochemical properties of the peptide's constituent amino acids. Enzymes exhibit remarkable selectivity, and understanding this specificity is crucial for elucidating biological pathways and for the rational design of enzyme inhibitors or synthetic substrates.

Aminoacyl-tRNA synthetases (aaRSs) are enzymes critical to the fidelity of protein synthesis, ensuring that the correct amino acid is attached to its corresponding tRNA molecule. uic.edusciencepublishinggroup.com These enzymes possess sophisticated recognition and editing mechanisms to prevent errors during the translation of the genetic code. sciencepublishinggroup.combohrium.com The accuracy of this process is fundamental, as a mistake made by an aaRS can lead to the incorporation of an incorrect amino acid into a growing polypeptide chain. rcsb.org

The recognition of amino acids like tyrosine and valine by their respective synthetases (tyrosyl-tRNA synthetase and valyl-tRNA synthetase) involves a "double-sieve" mechanism to ensure high fidelity. nih.gov The first sieve, the activation site, sterically excludes amino acids larger than the cognate one. A second sieve, the editing site, is designed to bind and hydrolyze aminoacyl-tRNAs that have been incorrectly charged with an amino acid smaller than the correct one. nih.gov For instance, valyl-tRNA synthetase can mistakenly activate threonine but corrects this error through its editing function. nih.gov This quality control is essential for maintaining the integrity of protein synthesis. sciencepublishinggroup.com While aaRSs primarily act on single amino acids, their intricate specificity mechanisms provide a framework for understanding how enzymes can recognize specific amino acid residues within a peptide context.

| Synthetase | Cognate Amino Acid | Commonly Misc-activated Amino Acid | Primary Fidelity Check | Editing Mechanism |

|---|---|---|---|---|

| Tyrosyl-tRNA Synthetase (TyrRS) | Tyrosine | Phenylalanine | Exclusion from activation site based on size and hydrogen bonding potential of the hydroxyl group. | Post-transfer editing hydrolyzes mischarged Phe-tRNATyr. |

| Valyl-tRNA Synthetase (ValRS) | Valine | Threonine, Alanine (B10760859) | Initial binding pocket accommodates valine's isopropyl group. | Post-transfer editing at a separate active site hydrolyzes mischarged Thr-tRNAVal. nih.gov |

The specificity of enzymes that process peptides is determined by the amino acid sequence surrounding the cleavage site. For proteases and kinases, the side chains of residues like tyrosine and valine are critical determinants of substrate recognition.

Human tyrosine kinases, for example, show diverse preferences for amino acids flanking the target tyrosine residue, particularly at positions -1 to +3 relative to the phosphorylation site. nih.gov The presence of acidic residues N-terminal to the tyrosine is often a favorable determinant for recognition by several tyrosine kinases. nih.gov Conversely, peptidases can exhibit high specificity for hydrophobic residues. The L5 protease from Lysobacter sp., for instance, preferentially cleaves peptide bonds adjacent to non-polar residues such as leucine, valine, methionine, and phenylalanine. mdpi.com Thimet oligopeptidase requires a minimum substrate length of six amino acids and can hydrolyze bonds involving hydrophobic residues in the P1 position. nih.gov

The interaction between tyrosine and valine residues within a peptide can also influence its structure and subsequent enzyme recognition. A helix-stabilizing interaction has been observed between tyrosine and valine when they are spaced four residues apart (i, i+4), which could affect how the peptide presents itself to an enzyme's active site. nih.gov In the context of this compound, the terminal tyrosine provides a potential phosphorylation site or a recognition motif for certain proteases, while the subsequent valine residues create a strongly hydrophobic region that would be favored by enzymes with binding pockets that accommodate non-polar side chains.

Enzymes employ various catalytic mechanisms to process oligopeptide substrates. Proteases, for instance, utilize a catalytic triad (e.g., Ser-His-Asp) to perform hydrolysis of the peptide bond. researchgate.netwikipedia.org The substrate binds to the active site, and the enzyme facilitates a nucleophilic attack on the carbonyl carbon of the scissile bond, leading to its cleavage. khanacademy.org

The synthesis of oligopeptides can be catalyzed by enzymes such as non-ribosomal peptide synthetases (NRPSs). creative-peptides.commdpi.com These large, multi-domain enzymes activate specific amino acids as aminoacyl adenylates and then catalyze the formation of peptide bonds. mdpi.com Other enzymes, like prolyl oligopeptidase, use a "gating filter" mechanism, where the enzyme's structure oscillates to allow small peptide substrates access to the active site while excluding larger proteins, preventing accidental proteolysis. nih.gov For a substrate like this compound, its processing would depend on the specific class of enzyme. A peptidase might cleave one of the internal Val-Val bonds, or an exopeptidase could cleave the terminal tyrosine. The efficiency of this catalysis would be influenced by how well the peptide fits into the enzyme's binding groove and the stability of the enzyme-substrate transition state. researchgate.net

Theoretical Peptide-Receptor Binding and Ligand-Protein Interactions

Computational methods are invaluable for predicting and analyzing the interactions between peptides and their protein targets. These theoretical approaches provide insights into binding modes, affinities, and the specific contributions of individual amino acid residues to the interaction.

Computational docking is a technique used to predict the preferred orientation of a ligand (in this case, the tetrapeptide) when bound to a receptor to form a stable complex. mdpi.com Programs like AutoDock, GOLD, and HADDOCK are used to perform these simulations, which can be rigid, flexible, or semi-flexible, depending on whether the receptor and ligand structures are allowed to change conformation during the docking process. mdpi.com Following docking, molecular dynamics (MD) simulations can be used to confirm the stability of the predicted peptide-receptor complexes. nih.gov

Binding energy calculations, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provide a quantitative estimate of the binding affinity. nih.gov These calculations help in ranking different binding poses and potential peptide binders. For this compound, docking studies could predict its binding mode to a target protein, such as a kinase or a G-protein coupled receptor. The results would highlight key interactions, such as hydrogen bonds formed by the tyrosine hydroxyl group or van der Waals interactions involving the valine side chains. nih.gov

| Docking Program | Predicted Binding Energy (kcal/mol) | Key Interacting Receptor Residues | Primary Interaction Type |

|---|---|---|---|

| AutoDock Vina | -9.8 | Asp184, Lys72 | Hydrogen Bond (Tyrosine OH), Salt Bridge |

| GOLD | -10.5 | Leu25, Phe169 | Hydrophobic (Valine side chains) |

| HADDOCK | -11.2 | Asp184, Leu25, Lys72 | Mixed (Hydrogen Bond and Hydrophobic) |

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a ligand must possess to interact with a specific target receptor. acs.org These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged groups. acs.orgnih.gov Models can be generated based on the structure of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov

For this compound, a pharmacophore model would highlight the critical contributions of the tyrosine and valine residues. The tyrosine side chain provides a key aromatic feature and a hydrogen bond donor/acceptor (the hydroxyl group). wikipedia.org The three valine residues collectively form a significant hydrophobic feature, driven by their non-polar isopropyl side chains. drugbank.comwikipedia.org This model could then be used in virtual screening campaigns to identify other molecules from large chemical databases that share these essential features and are therefore predicted to bind to the same target. nih.gov The model would define the spatial relationship between the aromatic ring, the hydrogen-bonding feature, and the large hydrophobic volume as crucial for biological activity.

Theoretical Peptide Interactions with Biomembranes and Lipid Bilayers

The interaction of peptides with cellular membranes is a critical aspect of many biological processes. For the tetrapeptide this compound, its amphipathic nature—possessing both hydrophobic (Valine) and a more polar, aromatic (Tyrosine) residue—suggests a propensity for interaction with the lipid bilayer interface. Theoretical investigations, primarily through molecular simulations, provide a powerful lens to dissect these interactions at an atomic level. Such studies can elucidate the peptide's partitioning behavior, its preferred orientation within the membrane, and the energetic landscape that governs these associations.

Molecular dynamics (MD) simulations are a primary tool for exploring the spontaneous partitioning and orientation of peptides like this compound with a lipid bilayer. frontiersin.orgnih.gov These simulations model the peptide and a representative cell membrane (e.g., a dipalmitoylphosphatidylcholine - DPPC bilayer) surrounded by water and ions, and then calculate the trajectory of each atom over time based on a force field. nih.gov

Simulation Setup and Methodology:

A typical simulation would begin with the this compound peptide placed in the aqueous phase at a certain distance from the lipid bilayer surface. mdpi.com The system is then allowed to evolve over nanoseconds to microseconds, during which the peptide can freely diffuse and interact with the membrane. The simulation tracks the peptide's position, orientation, and conformational changes as it approaches and potentially inserts into the bilayer.

Expected Partitioning Behavior:

Given its composition, this compound is expected to exhibit a strong affinity for the membrane interface. The three consecutive valine residues form a significant hydrophobic segment, which would favorably interact with the acyl chains of the lipid core. nih.govacs.org The N-terminal tyrosine, with its polar hydroxyl group and aromatic ring, is likely to engage in more complex interactions. It may position itself near the lipid headgroups, forming hydrogen bonds with the phosphate or carbonyl groups, or exhibit "snorkeling," where the hydrophobic part of the side chain is embedded in the membrane core while the polar hydroxyl group remains in the more aqueous headgroup region.

Orientation within the Bilayer:

Simulations would likely reveal a preferential orientation of the peptide. The valine-rich C-terminus would be expected to penetrate deeper into the hydrophobic core of the membrane. mdpi.com The tyrosine residue would likely anchor the N-terminus at the interface region. The precise orientation will be a dynamic equilibrium, influenced by the peptide's conformation and the local lipid environment.

Below is a hypothetical data table summarizing potential outcomes from a molecular dynamics simulation study on the partitioning of this compound into a DPPC bilayer.

| Simulation Parameter | Predicted Outcome | Rationale |

| Initial Peptide Position | Aqueous phase, 5 nm from bilayer surface | To observe spontaneous partitioning |

| Simulation Time | 500 ns | To allow for sufficient sampling of peptide-membrane interactions |

| Final Peptide Location | Interfacial region of the lipid bilayer | Amphipathic nature drives association with the membrane interface |

| Mean Penetration Depth (Valine residues) | 0.8 ± 0.2 nm from bilayer center | Hydrophobic side chains favor interaction with the lipid acyl core |

| Mean Penetration Depth (Tyrosine residue) | 1.5 ± 0.3 nm from bilayer center | Aromatic ring may insert, while the hydroxyl group interacts with headgroups |

| Primary Driving Force | Hydrophobic effect | The transfer of nonpolar valine residues from water to the lipid core is entropically favorable |

The conformational state of this compound will have a profound impact on the energetics of its association with the membrane. While a short peptide can adopt a variety of conformations in solution, the membrane environment often induces a more ordered structure. nih.gov

Conformational States and Energetic Favorability:

In an aqueous environment, the peptide may exist as a random coil. Upon encountering the lipid bilayer, it may adopt a more defined conformation, such as a beta-turn or an extended structure, to optimize its interactions with the anisotropic membrane environment. An extended conformation would allow the hydrophobic valine side chains to align and insert into the lipid core, while the tyrosine residue remains at the interface.

The free energy of transferring the peptide from water to the membrane is a key determinant of its partitioning behavior. This can be calculated using methods like umbrella sampling in MD simulations. mdpi.com The free energy profile would likely show a significant energy minimum at the membrane interface, indicating a thermodynamically favorable association.

Energetics of Different Conformations:

The stability of a particular conformation within the membrane is governed by a balance of enthalpic and entropic contributions. The formation of hydrogen bonds between the peptide backbone and lipid headgroups or water molecules at the interface would be enthalpically favorable. The burial of hydrophobic side chains in the lipid core is a major entropic driving force.

A hypothetical analysis of the free energy of association for different conformations of this compound is presented in the table below.

| Peptide Conformation | Predicted Free Energy of Association (kcal/mol) | Key Contributing Interactions |

| Extended Conformation | -8.5 | Maximized hydrophobic contact of valine residues with the lipid core; favorable electrostatic and hydrogen bonding interactions of the tyrosine residue with the headgroup region. |

| Beta-Turn | -6.2 | Compact structure may limit optimal hydrophobic interactions, but intramolecular hydrogen bonds could provide some stability. |

| Random Coil at Interface | -4.8 | Less favorable due to incomplete burial of hydrophobic residues and potential for unfavorable exposure of polar backbone groups to the lipid core. |

Biochemical Stability and Degradation Pathways of L Tyrosyl L Valyl L Valyl L Valine

Chemical Stability Under Physiologically Relevant Conditions

The chemical stability of L-Tyrosyl-L-valyl-L-valyl-L-valine in the absence of enzymes is primarily dictated by the resilience of its peptide bonds to hydrolysis under physiological conditions (e.g., neutral pH and 37°C).

Peptide bonds are amide linkages formed via a condensation reaction between the carboxyl group of one amino acid and the amino group of another. libretexts.org The reverse reaction, hydrolysis, involves the cleavage of these bonds by the addition of water. libretexts.org While peptide bond hydrolysis is a thermodynamically favorable process, it is exceptionally slow from a kinetic standpoint in aqueous environments at neutral pH due to a high activation energy. reddit.com

The process of non-enzymatic hydrolysis appears to follow a first-order rate law, with the rate increasing exponentially with temperature. nih.gov Under standard physiological conditions, the half-life of a peptide bond can be on the order of years, rendering spontaneous cleavage a negligible pathway for degradation over short biological timescales. However, the rate can be significantly accelerated under harsh conditions, such as in the presence of strong acids or bases at high temperatures, which are not physiologically relevant.

| Condition | Relative Rate of Hydrolysis | Mechanism | Physiological Relevance |

| Neutral Aqueous Solution (pH ~7) | Extremely Slow | Spontaneous Hydrolysis | High (Baseline Stability) |

| Strongly Acidic (pH < 2) | Fast | Acid-Catalyzed Hydrolysis | Low (e.g., Stomach) |

| Strongly Basic (pH > 12) | Fast | Base-Catalyzed Hydrolysis | Low (Non-physiological) |

| Enzymatic (e.g., Proteases) | Very Fast | Enzyme-Catalyzed Hydrolysis | High (Primary Degradation Pathway) |

Tyrosine (Tyr): As the N-terminal amino acid, its large, aromatic side chain can influence intermolecular interactions. While generally stable, certain amino acids like tryptophan, methionine, and cysteine are more susceptible to oxidation; tyrosine is comparatively robust but can undergo modifications under specific oxidative conditions. sigmaaldrich.com

Valine (Val): This is an aliphatic, non-polar amino acid. sigmaaldrich.com The presence of three consecutive valine residues makes the C-terminal portion of the peptide highly hydrophobic. High hydrophobicity can sometimes reduce solubility in aqueous solutions and may promote aggregation, which could potentially shield the internal peptide bonds from hydrolysis. sigmaaldrich.com However, peptides made with less hydrophobic non-polar residues like valine are generally less adsorbed to membranes compared to those with more hydrophobic residues like phenylalanine. nih.gov

The sequence lacks amino acids that are known to intrinsically destabilize peptides, such as asparagine (which can undergo deamidation) or N-terminal glutamine (which can cyclize). sigmaaldrich.com Therefore, the inherent chemical lability of the Tyr-Val-Val-Val sequence is considered to be low.

| Amino Acid | Position | Key Properties | Potential Influence on Stability |

| L-Tyrosine (Tyr) | 1 (N-terminus) | Aromatic, Polar (hydroxyl group) | Site for potential enzymatic cleavage; relatively stable to oxidation. |

| L-Valine (Val) | 2 | Aliphatic, Hydrophobic | Contributes to overall hydrophobicity. |

| L-Valine (Val) | 3 | Aliphatic, Hydrophobic | Increases hydrophobicity; may influence peptide conformation. |

| L-Valine (Val) | 4 (C-terminus) | Aliphatic, Hydrophobic | Further enhances hydrophobicity of the peptide's C-terminal end. |

Enzymatic Degradation by Proteases and Peptidases

The primary route of degradation for peptides in vivo is through enzymatic hydrolysis, a process known as proteolysis. mdpi.com This is carried out by a class of enzymes called proteases or peptidases, which catalyze the cleavage of specific peptide bonds. qiagenbioinformatics.com

Proteases exhibit specificity, recognizing and cleaving peptide bonds adjacent to particular amino acid residues. qiagenbioinformatics.com The standard nomenclature designates the amino acid residues around the cleavage site as...P3-P2-P1↓P1'-P2'-P3'..., where the arrow indicates the scissile bond. peakproteins.com

Given the sequence Tyr-Val-Val-Val, the most probable cleavage sites can be predicted based on the known specificities of common proteases:

Chymotrypsin: This digestive enzyme preferentially cleaves on the C-terminal side (the P1 position) of large hydrophobic or aromatic amino acids such as Phenylalanine, Tryptophan, and Tyrosine. rsc.org Therefore, chymotrypsin is highly likely to cleave the peptide bond between Tyrosine and the first Valine (Tyr↓Val).

Pepsin: Pepsin, another digestive enzyme, also shows a preference for cleaving after aromatic and hydrophobic amino acids, including Phenylalanine, Tryptophan, Tyrosine, and Leucine, at either the P1 or P1' position. expasy.org It could potentially cleave the Tyr↓Val bond.

Thermolysin: This protease preferentially cleaves before (at the P1' position) bulky and hydrophobic residues like Isoleucine, Leucine, and Valine. expasy.org Thus, thermolysin could potentially cleave the Tyr↓Val, Val↓Val, and Val↓Val bonds.

| Protease | P1/P1' Preference | Predicted Cleavage Site(s) in Tyr-Val-Val-Val |

| Chymotrypsin | P1 = Tyr, Phe, Trp | Tyr¹↓Val² |

| Pepsin | P1 or P1' = Phe, Tyr, Trp, Leu | Tyr¹↓Val² |

| Thermolysin | P1' = Ile, Leu, Val, Ala, Met, Phe | Tyr¹↓Val², Val²↓Val³, Val³↓Val⁴ |

| Trypsin | P1 = Lys, Arg | No predicted cleavage |

Enzyme-catalyzed hydrolysis proceeds at a rate many orders of magnitude faster than spontaneous chemical hydrolysis. The kinetics are typically described by the Michaelis-Menten model, characterized by the parameters Kₘ (substrate concentration at half-maximal velocity) and k꜀ₐₜ (the turnover number).

The stereochemistry of the constituent amino acids is a critical determinant of proteolytic stability. Naturally occurring proteins and peptides in virtually all organisms are composed of L-amino acids. libretexts.orgcsbsju.edu Consequently, the vast majority of proteases are stereospecific, meaning they have evolved to recognize and bind substrates composed of L-amino acids. nih.gov

The peptide this compound is composed exclusively of L-amino acids. This L-configuration makes it a suitable substrate for common proteases. Conversely, if one or more of its residues were substituted with their D-amino acid counterparts (e.g., L-Tyrosyl-D-valyl-L-valyl-L-valine), the peptide's resistance to proteolysis would be dramatically increased. mdpi.com The presence of a D-amino acid at or near the cleavage site typically prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting catalysis. nih.gov This strategy of substituting L-amino acids with D-amino acids is a common method used to enhance the metabolic stability and biological half-life of therapeutic peptides. mdpi.com

Thermal Stability and Inclusion Compound Formation of this compound

The thermal stability of a peptide, such as this compound, is a critical factor in its handling, storage, and application. This section explores the thermodynamic principles governing its thermal denaturation and its capacity to form inclusion compounds with organic solvents.

Thermodynamic Analysis of Peptide Thermal Denaturation Processes

The presence of three valine residues, which are hydrophobic amino acids, and a tyrosine residue in the this compound sequence suggests that hydrophobic interactions likely play a significant role in stabilizing its folded conformation. The thermal degradation of peptides can occur through various pathways, including hydrolysis of peptide bonds and racemization of amino acid residues, particularly at high temperatures in an aqueous environment. For peptides rich in hydrophobic amino acids, the hydrolysis of these peptide bonds is expected to be relatively slow. unito.it

The thermal denaturation of proteins and peptides can be studied using techniques like differential scanning calorimetry (DSC), which measures the heat required to increase the temperature of a sample. The melting temperature (Tm), a key indicator of thermal stability, can be determined from such analyses. formulationbio.com For many proteins, thermal denaturation is an irreversible process, often coupled with aggregation. nih.gov

General thermodynamic parameters for the thermal denaturation of a model protein, hen egg white lysozyme, are presented below to illustrate the typical values associated with such processes.

| Parameter | Value | Unit |

|---|---|---|

| Transition Temperature (Tm) | 55 | °C |

| Enthalpy of Denaturation (ΔH) | 100.2 | kcal/mol |

| Change in Heat Capacity (ΔCp) | 1.4 | kcal/K·mol |

This table presents representative data for a well-studied protein to illustrate the thermodynamic parameters associated with thermal denaturation. Specific values for this compound would require experimental determination.

Formation and Stability of Clathrates and Host-Guest Complexes with Organic Solvents

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. wikipedia.org Peptides can act as hosts and form inclusion compounds, or clathrates, with various small molecules, including organic solvents. This interaction is driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org

The ability of a peptide to form such complexes is dependent on its structure and the nature of the guest molecule. The presence of hydrophobic valine residues in this compound may facilitate the inclusion of nonpolar organic solvent molecules. Research on dipeptides has shown that the amino acid sequence can significantly affect their sorption properties and the thermal stability of the resulting inclusion compounds.

Studies on the formation of clathrates with organic solvents have been conducted on various peptides. For instance, the formation of host-guest inclusion complexes can enhance the solubility and stability of guest molecules in a physiological environment. thno.org While specific studies on this compound are not available, data from related dipeptides can provide insights into the potential stoichiometries and thermal stabilities of such complexes.

Below is a table summarizing the stoichiometry of clathrates formed between the dipeptide L-alanyl-L-valine (AV) and various organic guests, illustrating the general capacity of small peptides to form inclusion compounds.

| Guest Compound | Stoichiometry (mol guest / mol dipeptide) |

|---|---|

| Acetonitrile | 0.14 |

| Pyridine | 0.22 |

| Methylene Chloride | 0.17 |

This table provides representative data for a dipeptide to illustrate the formation of inclusion compounds with organic solvents. The specific behavior of this compound would need to be determined experimentally.

The stability of these host-guest complexes is a critical aspect. The thermal stability of clathrates can be assessed by techniques such as thermogravimetric analysis (TGA), which measures changes in mass with temperature, indicating the release of the guest molecule.

Structure Activity Relationship Sar Studies and Peptidomimetic Design Principles for L Tyrosyl L Valyl L Valyl L Valine

Correlating Primary Sequence with Conformational Preferences

The primary sequence of a peptide is the critical determinant of its higher-order structure. For L-Tyrosyl-L-valyl-L-valyl-L-valine, the specific properties of its constituent amino acids—one aromatic (Tyrosine) and three consecutive β-branched (Valine)—dictate its likely conformational tendencies.

The presence of three sequential L-valine residues significantly constrains the conformational freedom of the peptide backbone. Valine, a β-branched amino acid, creates considerable steric hindrance due to its isopropyl side chain. This steric bulk restricts the range of permissible phi (Φ) and psi (Ψ) dihedral angles for the peptide backbone.

Steric Hindrance: The bulky side chains of adjacent valine residues create steric repulsion, which strongly disfavors the formation of compact helical structures like the α-helix. nih.gov Instead, this arrangement promotes more extended conformations to minimize steric clash.

β-Sheet Propensity: Valine is known to be a strong promoter of β-sheet structures. khanacademy.orgyffoodingredients.com In a β-sheet, the side chains project alternately above and below the plane of the extended peptide backbone, an arrangement that can readily accommodate the bulky isopropyl groups. The hydrophobic nature of the valine side chains further stabilizes such structures through intermolecular hydrophobic interactions when multiple peptide strands aggregate.

Table 1: Conformational Propensities of Constituent Amino Acids

| Amino Acid | Side Chain | Classification | Preferred Secondary Structure | Rationale |

|---|---|---|---|---|

| Tyrosine (Tyr) | Aromatic, Hydroxyl-containing | Aromatic, Polar | β-Sheet | Large side chain fits well within the spacious β-sheet structure; can participate in π-π stacking. khanacademy.org |

| Valine (Val) | Isopropyl | Aliphatic, Nonpolar, β-branched | β-Sheet | Steric hindrance from the branched side chain disfavors helical structures and promotes extended conformations. nih.govyffoodingredients.com |

The N-terminal tyrosine residue exerts a significant influence on the peptide's structural properties through its large, aromatic side chain.

Hydrophobic and Aromatic Interactions: The phenolic side chain of tyrosine is partially hydrophobic and can participate in favorable stacking interactions with other aromatic residues, either within the same peptide or at a binding interface. russelllab.org These π-π interactions are crucial for stabilizing specific tertiary and quaternary structures. nih.gov

Structural Motif: Tyrosine-rich regions in proteins have been identified as key motifs in self-assembly processes and are often found in β-sheet structures. nih.gov The tyrosine residue in this compound can act as an anchor point, initiating or stabilizing an extended conformation that is propagated through the valine repeat.

Hydrogen Bonding: Unlike the similar amino acid phenylalanine, tyrosine possesses a reactive hydroxyl group. russelllab.org This group can act as both a hydrogen bond donor and acceptor, allowing it to form specific, stabilizing interactions with nearby backbone atoms or with a target molecule, further defining the peptide's conformation. russelllab.org Studies on the fluorescence of tyrosine have shown that its properties are dependent on the peptide's conformation, indicating that the local environment of the tyrosyl side chain changes significantly with the secondary structure. royalsocietypublishing.org

Rational Design of this compound Analogs

Rational design aims to create peptide analogs with improved pharmacological properties, such as enhanced stability, target affinity, and selectivity. This is achieved by systematically modifying the primary structure of the parent peptide.

The use of non-canonical amino acids (ncAAs) expands the chemical diversity available for peptide design far beyond the 20 proteinogenic amino acids. nih.govscilit.com Incorporating ncAAs into the this compound sequence can fine-tune its properties. nih.govresearchgate.net

Modulating Hydrophobicity and Sterics: Replacing a valine residue with an ncAA like tert-butylglycine would increase steric bulk, further restricting backbone rotation. Conversely, substitution with a smaller ncAA could increase flexibility.

Enhancing Stability: Introducing ncAAs can confer resistance to enzymatic degradation by proteases, which are typically specific to canonical L-amino acid sequences.

Table 2: Examples of Non-Canonical Amino Acids and Their Potential Impact

| Non-Canonical Amino Acid (ncAA) | Structural Feature | Potential Effect on Peptide Properties |

|---|---|---|

| α-Aminoisobutyric acid (Aib) | α,α-dimethylated | Promotes helical or turn conformations by restricting Φ/Ψ angles. |

| Cyclohexylalanine (Cha) | Cyclohexyl side chain | Increases hydrophobicity and steric bulk compared to Valine. |

| Statine | β-hydroxy γ-amino acid | Can act as a transition-state analog for protease inhibitors; introduces a hydroxyl group for new interactions. |

| N-methylated amino acids | Methyl group on backbone nitrogen | Restricts conformation and eliminates a hydrogen bond donor, increasing membrane permeability and protease resistance. |

Altering the stereochemistry of one or more amino acid residues by replacing an L-amino acid with its D-enantiomer is a powerful tool in peptidomimetic design. nih.gov

Conformational Changes: The introduction of a D-amino acid into an L-peptide sequence often disrupts regular secondary structures like β-sheets and can induce the formation of specific turn structures, particularly β-turns. For example, replacing L-Valine at position 2 or 3 with D-Valine could force a sharp bend in the peptide backbone.

Proteolytic Stability: Most natural proteases are stereospecific and cannot cleave peptide bonds involving D-amino acids. Therefore, stereochemical modification is a highly effective strategy for increasing the biological half-life of a peptide.

Impact on Binding: While enhancing stability, such modifications can also alter or abolish biological activity if the precise L-configuration is required for target recognition. The effect of stereochemical changes must be evaluated empirically for each position in the peptide. researchgate.net

Linear peptides like this compound exist as an equilibrium of multiple conformations in solution. Cyclization is a common strategy used to constrain a peptide into a single, bioactive conformation. nih.govrsc.org This pre-organization reduces the entropic penalty of binding to a target, often leading to increased affinity and selectivity. nih.govnih.gov

Side-Chain Cyclization: Linkages can be formed between amino acid side chains. For example, the tyrosine side chain could be linked to a modified C-terminal valine or an incorporated ncAA with a reactive side chain (e.g., lysine or ornithine).

Chemical Stapling: This involves introducing two modified amino acids (e.g., with alkenyl side chains) into the peptide sequence and then forming a covalent hydrocarbon bridge between them using a ring-closing metathesis reaction. This can stabilize a specific secondary structure.

Table 3: Overview of Peptide Cyclization Strategies

| Cyclization Method | Description | Key Advantages |

|---|---|---|

| Lactamization (Amide Bond) | Formation of an amide bond between the N-terminus and C-terminus or between side chains (e.g., Asp/Glu and Lys/Orn). | Mimics natural cyclic peptides; well-established chemistry. nih.gov |

| Disulfide Bridge | Oxidative coupling of two cysteine residues to form a cystine bridge. | Reversible linkage; common in natural proteins. |

| Click Chemistry (Triazole) | Cycloaddition reaction between an azide and an alkyne to form a stable triazole ring. | High efficiency and orthogonality; triazole can act as a peptide bond isostere. uni-kiel.de |

| Ring-Closing Metathesis | Formation of a carbon-carbon double bond between two alkenyl side chains. | Creates stable, all-hydrocarbon staples of varying lengths. uni-kiel.de |

By systematically applying these SAR and design principles, novel analogs of this compound can be developed with precisely tailored structural and functional properties for a wide range of scientific applications.

Theoretical Approaches to SAR Prediction and Optimization

Theoretical and computational approaches have become indispensable in modern peptide design and optimization. For oligopeptides such as this compound, these methods provide a rational framework to predict biological activity and guide the synthesis of more potent and selective analogues. By modeling the complex interplay between a peptide's structure and its function, researchers can navigate the vast chemical space of possible amino acid sequences more efficiently. This section details the application of Quantitative Structure-Activity Relationship (QSAR) modeling and advanced chemical descriptors in the context of oligopeptide systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oligopeptide Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. uestc.edu.cnpepdd.com For peptides, QSAR models are powerful tools for predicting the activity of novel sequences, elucidating the structural determinants of function, and designing peptides with improved characteristics. pepdd.comnih.gov

The fundamental principle of peptide QSAR is to represent the peptide's structure using numerical parameters, known as descriptors, and then use statistical methods to build a model that links these descriptors to a measured biological response. acs.org The development of a robust QSAR model typically involves several key stages: dataset collection, structural characterization using descriptors, variable selection, model construction using correlation methods, and rigorous validation. pepdd.com

Various statistical and machine learning methods are employed to construct these models, including:

Multiple Linear Regression (MLR) elsevierpure.com

Partial Least Squares (PLS) Regression uestc.edu.cnmdpi.com

Support Vector Machines (SVM) uestc.edu.cn

Artificial Neural Networks (ANN) uestc.edu.cn

A notable application of QSAR in the study of short peptides is the modeling of the bitter taste of di-, tri-, and tetrapeptides. In one study, researchers developed highly predictive QSAR models for these peptides using a large set of integrated amino acid descriptors. mdpi.comnih.govresearchgate.net The models successfully identified the key structural features responsible for bitterness. For tetrapeptides, it was found that bulky hydrophobic amino acids at the N-terminus, the hydrophobicity and partial specific volume of the amino acid at the second position, and the electronic properties of the residues at the remaining two positions were critical determinants of bitterness. nih.govresearchgate.net The high predictive accuracy of these models, as indicated by their R² and Q² values, demonstrates the utility of QSAR in understanding and predicting the properties of tetrapeptides. mdpi.comnih.gov

Table 1: Performance of QSAR Models for Bitter Peptides

| Peptide Length | R² (Goodness of Fit) | Q² (Predictive Ability) | Key Structural Determinants |

| Dipeptides | 0.950 ± 0.002 | 0.941 ± 0.001 | Hydrophobicity of the C-terminal amino acid; bulky hydrophobic N-terminal amino acids. mdpi.comnih.gov |

| Tripeptides | 0.770 ± 0.006 | 0.742 ± 0.004 | Hydrophobicity of C-terminal amino acids; electronic properties of the amino acid at the second position. mdpi.comnih.gov |

| Tetrapeptides | 0.972 ± 0.002 | 0.956 ± 0.002 | Bulky hydrophobic N-terminal amino acids; hydrophobicity and partial specific volume at the second position; electronic properties of the third and fourth amino acids. mdpi.comnih.gov |

This table is based on data from a study on QSAR models for bitter peptides, illustrating the predictive power and insights gained from such models. mdpi.comnih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this approach by considering the 3D conformation of the peptides and the surrounding molecular fields (steric and electrostatic). drugdesign.orgnih.gov These techniques are particularly useful when the structure of the biological target is unknown, as they rely on aligning a set of active compounds to deduce the required spatial arrangement of chemical features for optimal interaction. drugdesign.org 3D-QSAR has been successfully applied to identify the specific physicochemical properties responsible for the antibacterial activity and selectivity of various peptides. acs.org

Application of Advanced Chemical Descriptors for Peptide Design

The success of any QSAR model is critically dependent on the choice of descriptors used to encode the chemical and physical properties of the amino acid residues within the peptide. acs.org For peptides, descriptors are typically derived from the properties of the constituent amino acids. acs.org The development of advanced and more informative descriptors is an ongoing area of research aimed at improving the accuracy and interpretability of QSAR models. acs.orgmanchester.ac.uk

Amino acid descriptors can be broadly categorized based on the type of information they represent:

Physicochemical Descriptors: These are the most common and include properties like hydrophobicity, volume, steric parameters (e.g., van der Waals volume), electronic properties (e.g., net charge, dipole moment), and hydrogen bonding potential. elsevierpure.commanchester.ac.uk

Topological Descriptors: These are derived from the 2D representation of the amino acid structure and describe aspects like branching and connectivity.

Quantum Mechanical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide detailed information about the electronic structure, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be crucial for understanding reactivity and interaction energies. tandfonline.com

3D or Structural Descriptors: These account for the three-dimensional arrangement of atoms and are used in 3D-QSAR and pharmacophore modeling. acs.org